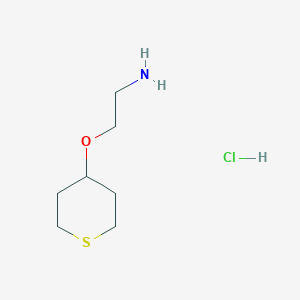

2-(Thian-4-yloxy)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(thian-4-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVTXGNTZFIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiane-Based Ether Amine Building Blocks: A Sulfur-Containing Scaffold for Modulating Physicochemical Properties and Exploring Chemical Space

An In-depth Technical Guide for Medicinal Chemistry

Abstract

Saturated heterocyclic scaffolds are foundational to modern drug design, providing three-dimensional structure that can improve metabolic stability and target engagement. While piperidines and morpholines are ubiquitous, their sulfur-containing bioisostere, thiane, remains a comparatively underutilized yet highly valuable building block. This technical guide provides an in-depth exploration of thiane-based ether amine building blocks for researchers, scientists, and drug development professionals. We will delve into the core physicochemical and conformational properties of the thiane ring, present detailed, field-proven synthetic strategies for accessing key intermediates, and discuss the strategic rationale for incorporating this motif into drug candidates to modulate properties such as lipophilicity, polarity, and metabolic fate.

Part 1: The Thiane Scaffold - Core Properties and Medicinal Chemistry Rationale

The thiane (tetrahydro-2H-thiopyran) ring is a six-membered saturated heterocycle that offers a unique combination of properties, positioning it as an attractive bioisosteric replacement for more common cyclohexane and piperidine rings.[1] Understanding its fundamental characteristics is crucial for rational drug design.

Conformational and Stereoelectronic Landscape

Like cyclohexane, thiane predominantly adopts a chair conformation to minimize torsional strain. However, the presence of the sulfur heteroatom introduces significant geometric distinctions. The C-S bond is considerably longer (approx. 1.81 Å) than a C-C bond (approx. 1.53 Å), while the C-S-C bond angle is much more acute (approx. 97.6°). This puckering of the ring influences the spatial orientation of substituents and can present a different vector profile for target engagement compared to its carbocyclic or nitrogen-containing counterparts.

Substituents on the thiane ring exhibit a strong preference for the equatorial position to avoid 1,3-diaxial interactions, a principle well-established in conformational analysis.[2] The precise energy difference (A-value) depends on the substituent, but this principle guides the design of stereochemically defined building blocks.

Physicochemical Impact of the Sulfur Heteroatom

The introduction of sulfur into the six-membered ring has profound effects on the molecule's physicochemical properties, which can be leveraged to overcome common drug development hurdles.

-

Lipophilicity (LogP/LogD): The thiane ring is generally more lipophilic than a morpholine ring but can be less lipophilic than a cyclohexane ring, offering a tunable midpoint. Crucially, the sulfur atom is susceptible to oxidation to the corresponding sulfoxide (S=O) and sulfone (SO₂). These oxidized forms are significantly more polar and less lipophilic, providing a powerful strategy to modulate solubility and reduce off-target effects related to high lipophilicity. This "three-in-one" nature allows for fine-tuning of properties without altering the core carbon skeleton.[3][4]

-

Metabolic Stability: The C-S bond is generally stable to metabolic cleavage. However, the site of metabolism can be directed away from other sensitive parts of a drug molecule toward the sulfur atom itself, which can be oxidized by cytochrome P450 enzymes.[5] The resulting sulfoxides and sulfones often retain biological activity but have altered pharmacokinetic profiles, a phenomenon that can be exploited in prodrug strategies or to create more readily excretable metabolites.

-

Hydrogen Bonding: The sulfur atom in a thiane is a weak hydrogen bond acceptor, significantly weaker than the oxygen in a tetrahydropyran or the nitrogen in a piperidine. This can be advantageous in scenarios where minimizing hydrogen bond donor/acceptor counts is necessary to improve membrane permeability, as guided by principles like the Lipinski's Rule of 5.[6]

Part 2: Core Synthetic Strategies for Thiane-Based Ether Amine Building Blocks

Accessing the target thiane-based ether amine scaffolds requires robust and versatile synthetic methodologies. The most efficient strategies leverage commercially available starting materials and well-established, high-yielding transformations. The primary approach involves the N-functionalization of a core aminomethyl thiane building block.

Key Starting Material: (Thian-4-yl)methanamine

A crucial and commercially available starting point is (tetrahydro-2H-thiopyran-4-yl)methanamine , often supplied as its hydrochloride salt.[7] Its synthesis typically starts from thian-4-one, which undergoes a Wittig or Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by reduction of both the nitrile and the exocyclic double bond.

Recommended Synthetic Pathway: Reductive Amination

Reductive amination is arguably the most powerful and versatile method for N-alkylation in medicinal chemistry, celebrated for its efficiency and broad substrate scope in a one-pot procedure.[8][9][10] This pathway is ideal for coupling the primary amine of (thian-4-yl)methanamine with a wide array of ether-containing aldehydes or ketones.

Caption: Fig. 1: Reductive Amination Workflow

This protocol describes the coupling of (thian-4-yl)methanamine with 2-methoxyacetaldehyde.

-

Materials:

-

(Thian-4-yl)methanamine hydrochloride (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

2-Methoxyacetaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (thian-4-yl)methanamine hydrochloride (1.0 eq) and the chosen solvent (DCM or DCE, ~0.1 M concentration).

-

Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

-

Add 2-methoxyacetaldehyde (1.1 eq) to the mixture. Stir for 1-2 hours at room temperature to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS. For less reactive carbonyls, adding a dehydrating agent like MgSO₄ can be beneficial.[8]

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. This reagent is preferred as it is milder and more selective for the iminium ion over the starting aldehyde.[8]

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by LC-MS.

-

Work-up: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

-

Alternative Pathway: Williamson Ether Synthesis followed by N-Alkylation

Caption: Fig. 2: Williamson Ether Synthesis Route

This pathway involves an initial Williamson ether synthesis, which is a classic SN2 reaction between an alkoxide and a primary alkyl halide.[11][12] The best results are obtained when the electrophile is a methyl or primary halide to avoid E2 elimination side reactions.[3][12] Following ether formation, the terminal group of the newly introduced chain would be converted into a leaving group (e.g., a tosylate) and displaced by an amine.

Part 3: Strategic Application in Medicinal Chemistry

The rationale for using a thiane-based ether amine building block is rooted in the principles of property modulation and bioisosterism.

Modulating Polarity and Solubility

The ether oxygen provides a key point for hydrogen bonding and can significantly increase the polarity and aqueous solubility of a molecule compared to a simple alkyl chain. This is a critical parameter to optimize for oral bioavailability and to avoid issues associated with high lipophilicity, such as non-specific binding and rapid metabolism.[6] The distance between the core thiane ring and the amine can be precisely controlled by the length of the ether-containing linker, allowing for systematic exploration of structure-activity relationships (SAR).

Bioisosteric Replacement

The thiane-based ether amine motif can be considered a bioisostere for several common structural units in known drugs, offering a path to novel intellectual property and improved properties.

-

Piperidine/Piperazine Analogs: The thiane ring can replace a piperidine or piperazine, removing a basic nitrogen atom which may be a site of metabolic liability or cause unwanted off-target activity (e.g., hERG channel binding). While the thiane sulfur is a much weaker H-bond acceptor, the overall 3D shape is preserved.

-

Cyclohexane Analogs: Replacing a cyclohexane ring with thiane introduces a degree of polarity and a potential metabolic handle (S-oxidation) without drastically altering the volume or conformation of the ring.

Data Presentation: Comparative Physicochemical Properties

While experimental data for novel thiane-based ether amines is not widely published, we can infer their properties by comparing the core aminomethyl scaffolds to their well-documented analogs.

| Property | 4-Aminomethyl-cyclohexane | 4-Aminomethyl-piperidine | (Thian-4-yl)methanamine | 4-Aminomethyl-tetrahydropyran |

| Structure | (Carbocyclic) | (Basic N-heterocycle) | (S-heterocycle) | (O-heterocycle) |

| Calculated LogP (cLogP) | ~1.3 | ~0.4 | ~0.9 | ~-0.2 |

| Calculated pKa (amine) | ~10.6 | ~10.7 (ring N ~11) | ~10.5 | ~10.4 |

| Polar Surface Area (Ų) | 26.0 | 38.3 | 26.0 | 35.2 |

| Key Features | Lipophilic, inert | Basic center, H-bond acceptor | Mod. lipophilic, oxidizable | Polar, H-bond acceptor |

Data are estimations from chemical software (e.g., ChemDraw, MarvinSketch) and serve for comparative purposes.

This comparison illustrates the unique space occupied by the thiane scaffold. It is moderately lipophilic, similar to the cyclohexane analog, but introduces the potential for polarity modulation via oxidation, a feature the carbocycle lacks. It avoids the additional basic center of piperidine while maintaining a similar 3D structure.

Conclusion and Future Outlook

Thiane-based ether amine building blocks represent a valuable yet underexplored class of scaffolds for medicinal chemistry. They provide a unique toolset for modulating critical drug properties, including lipophilicity, solubility, and metabolic stability, by leveraging the distinct stereoelectronic features of the sulfur atom. The synthetic accessibility of these compounds via robust methods like reductive amination allows for their ready incorporation into drug discovery pipelines. As the demand for novel, 3D-rich chemical matter with finely tuned physicochemical properties continues to grow, the strategic application of thiane-based building blocks is poised to offer innovative solutions to long-standing challenges in drug development.

References

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. Available from: [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 25, 2026, from [Link]

-

Surana, J. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available from: [Link]

-

Fröhlich, R., et al. (2008). Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(20), 6572-83. Available from: [Link]

-

Pharmacokinetic properties of the selected compounds. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. (2008). Journal of Medicinal Chemistry. Figshare. Available from: [Link]

-

Williamson ether synthesis. (2023, December 27). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. (2005). Journal of Combinatorial Chemistry. ResearchGate. Available from: [Link]

-

Reductive amination. (2024, January 10). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved February 25, 2026, from [Link]

-

Kiasat, A. R., et al. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Journal of the Serbian Chemical Society, 79(10), 1187-1194. Available from: [Link]

-

Francisco, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1167-1172. Available from: [Link]

-

Mykhailiuk, P., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Available from: [Link]

-

Perni, R. B., et al. (1998). Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives. Journal of Medicinal Chemistry, 41(20), 3876-83. Available from: [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Reductive Amination. (2024, March 28). Chemistry Steps. Available from: [Link]

-

2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. (2023). Mendeleev Communications, 33(1), 73-76. ResearchGate. Available from: [Link]

-

Thietanes and Derivatives thereof in Medicinal Chemistry. (2022). Current Topics in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Szałapska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004. Available from: [Link]

-

Vieweg, H., et al. (2006). Studies on the chemistry of thienoanellated O,N- and S,N-containing heterocycles. Part 30: synthesis and pharmacological properties of thieno[2,3-b][13][14]thiazines with potential vasopressin receptor antagonistic activity. Archiv der Pharmazie, 339(2), 79-85. Available from: [Link]

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023). ResearchGate. Available from: [Link]

-

Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The University of Southern Mississippi, The Aquila Digital Community. Available from: [Link]

-

Khan, I., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances, 13(42), 29555-29571. Available from: [Link]

-

Das, A., et al. (2021). Thione Derivatives as Medicinally Important Compounds. ChemistrySelect, 6(45), 12565-12589. ResearchGate. Available from: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 496-515. Available from: [Link]

- Shultz, M. D. (2019). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Journal of Medicinal Chemistry, 62(4), 1701-1702.

-

Notes on Medicinal Chemistry. (2017, December 6). LoganThrasherCollins.com. Available from: [Link]

-

Preparation of aminomethyl functionalised silanes via an α-lithiated amine: From their synthesis, stability and crystal structures to stereochemical issues. (2015). Dalton Transactions, 44(23), 10696-10706. Available from: [Link]

-

Mohammed, A. J., et al. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(4), 123-131. Available from: [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. Available from: [Link]

-

Soderberg, T. (n.d.). 3.7. Conformational analysis. In Organic Chemistry 1: An open textbook. LibreTexts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. logancollinsblog.com [logancollinsblog.com]

- 6. labinsights.nl [labinsights.nl]

- 7. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Application of Thiane-4-yloxy Derivatives in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiane (tetrahydrothiopyran) scaffold is a privileged six-membered heterocyclic motif that is gaining increasing attention in medicinal chemistry and organic synthesis. Its unique stereoelectronic properties and ability to modulate physicochemical parameters such as lipophilicity and metabolic stability make it a valuable building block for the design of novel therapeutic agents.[1] This technical guide provides an in-depth review of the synthesis of thiane-4-yloxy derivatives, a promising yet underexplored class of compounds. We will detail the strategic synthesis starting from the readily accessible precursor, tetrahydrothiopyran-4-one, through the key intermediate thiane-4-ol, and culminating in the versatile etherification to yield the target derivatives. This guide offers field-proven insights into experimental choices, detailed step-by-step protocols, and a forward-looking perspective on the potential applications of these compounds in drug discovery.

The Strategic Value of the Thiane Scaffold

In the landscape of modern drug discovery, the strategic incorporation of sp³-rich, saturated heterocyclic scaffolds is crucial for developing drug candidates with improved physicochemical and pharmacological profiles. The thiane ring system serves as a versatile bioisosteric replacement for commonly used carbocyclic (cyclohexane) and heterocyclic (piperidine) rings. The presence of the sulfur atom in the thiane ring influences its conformational preferences and introduces a site for potential metabolic oxidation (to sulfoxide and sulfone), which can be strategically leveraged to fine-tune a molecule's properties.[2]

The introduction of a substituent at the 4-position via an ether linkage (an "-yloxy" group) provides a robust vector for exploring chemical space. This thiane-4-yloxy moiety acts as a versatile handle, allowing for the attachment of various functional groups, pharmacophores, or linkers while maintaining the core benefits of the thiane scaffold.[1]

Synthetic Pathways to Thiane-4-yloxy Derivatives

The most efficient and practical synthesis of thiane-4-yloxy derivatives commences with the commercially available and inexpensive starting material, tetrahydrothiopyran-4-one. The overall strategy involves a two-step sequence: the selective reduction of the ketone to the corresponding alcohol, followed by an etherification reaction.

Caption: High-level workflow for the synthesis of Thiane-4-yloxy derivatives.

Step 1: Reduction of Tetrahydrothiopyran-4-one to Thiane-4-ol

The initial and critical step is the reduction of the ketone functionality to a hydroxyl group. The choice of reducing agent is paramount to ensure high yield and selectivity without affecting the sulfur heteroatom. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for ketones, and operational simplicity.

Causality Behind Experimental Choices:

-

Reducing Agent: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is preferred because it is less reactive, safer to handle, and does not require strictly anhydrous conditions. Its selectivity for aldehydes and ketones over other functional groups simplifies the workup and purification process.

-

Solvent: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions. They activate the borohydride, increasing its reducing power, and serve to protonate the resulting alkoxide intermediate to yield the final alcohol product.

Data Presentation: Comparison of Reducing Agents

| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | >95 | Mild, selective, and cost-effective. The industry standard for this transformation. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 25 | >90 | Highly reactive, requires anhydrous conditions. Less commonly used due to safety and handling concerns for this simple reduction. |

| Potassium Borohydride (KBH₄) | Ethanol (EtOH) | 25 to 50 | ~90 | Less reactive than NaBH₄, may require slightly elevated temperatures for complete conversion. |

Experimental Protocol: Synthesis of Thiane-4-ol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiopyran-4-one (1.0 eq).

-

Dissolution: Dissolve the ketone in methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C to decompose any excess NaBH₄.

-

Workup: Remove the solvent (methanol) under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Thiane-4-ol as a white solid or colorless oil, which is often of sufficient purity for the next step.

Step 2: Synthesis of Thiane-4-yloxy Derivatives via Williamson Ether Synthesis

With the key thiane-4-ol intermediate in hand, the ether linkage can be formed through several methods, the most versatile and widely employed being the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a suitable electrophile (e.g., an alkyl halide or tosylate).

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is ideal as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction to completion.

-

Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used. They effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the alkoxide, thus accelerating the Sₙ2 reaction.

-

Electrophile (R-X): The choice of electrophile dictates the final "R" group in the R-O-Thiane product. Primary alkyl halides (I > Br > Cl) are the best substrates as they are most susceptible to Sₙ2 attack with minimal competing elimination (E2) side reactions.

Caption: Mechanism of the Williamson ether synthesis for Thiane-4-yloxy derivatives.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Alcohol Addition: Dissolve thiane-4-ol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is now complete.

-

Electrophile Addition: Cool the mixture back to 0 °C and add the desired electrophile (R-X, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction may be gently heated (e.g., to 50 °C) to drive it to completion, depending on the reactivity of the electrophile.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure thiane-4-yloxy derivative.

Applications and Future Perspectives

While the thiane-4-yloxy scaffold is an emerging area, we can extrapolate its potential applications from the well-established roles of related sulfur-containing heterocycles in medicinal chemistry.

-

Enzyme Inhibition: The thiol group (-SH) is a known nucleophile that can interact with key enzyme residues.[3] While an ether is less reactive, the thiane-4-yloxy moiety can act as a structurally important scaffold to position other pharmacophoric groups precisely within an enzyme's active site.

-

Modulation of Physicochemical Properties: The sulfur atom and the ether linkage can significantly influence a molecule's lipophilicity (LogP), metabolic stability, and aqueous solubility.[1] The ability to oxidize the sulfur to the more polar sulfoxide and sulfone states offers a powerful strategy for fine-tuning these properties during lead optimization.[2]

-

Antiviral and Anticancer Agents: Thiol-containing compounds have demonstrated antiviral activity, and other thiane derivatives have been investigated as anticancer agents.[3][4] The thiane-4-yloxy framework provides a novel and synthetically accessible platform for developing new analogues of these biologically active molecules.

Conclusion

Thiane-4-yloxy derivatives represent a versatile and valuable class of building blocks for organic synthesis and drug discovery. Their synthesis is straightforward and efficient, proceeding from the readily available tetrahydrothiopyran-4-one via a robust two-step reduction and etherification sequence. The strategic incorporation of this moiety allows for nuanced control over a molecule's physicochemical properties and provides a stable, sp³-rich scaffold for the construction of complex and biologically active compounds. As the demand for novel chemical matter continues to grow, the thiane-4-yloxy platform is poised to become an important tool in the arsenal of medicinal and synthetic chemists.

References

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234.

- ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.

- BenchChem. (2025). The Emerging Role of Thiane-4-thiol in Medicinal Chemistry: Application Notes and Protocols.

- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410.

- ResearchGate. (n.d.). Synthesis of thiane 1. Conditions: a) methyl methacrylate, NaOMe, MeOH,...

- Xu, J. (2020). Recent synthesis of thietanes. PubMed, 32647542.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thiane-4-thiol Derivatives.

- BenchChem. (2025). Comparative Study of Synthetic Routes to Thiane-4-thiol.

- Stepaniuk, O. O. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.

- Das, A., Ashraf, M. W., & Banik, B. K. (n.d.). Thione Derivatives as Medicinally Important Compounds | Request PDF. ResearchGate.

- Stepaniuk, O. O. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.

- Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed, 25920594.

- Procter, D. J., et al. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PMC.

- Sigma-Aldrich. (n.d.). Organic Building Blocks.

Sources

Methodological & Application

Application Note: Handling and Application of 2-(Thian-4-yloxy)ethan-1-amine HCl

Introduction & Chemical Identity

2-(Thian-4-yloxy)ethan-1-amine hydrochloride is a specialized bifunctional building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] It features a tetrahydrothiopyran (thiane) ring linked via an ether bond to an ethylamine chain.[1][2]

This compound acts as a bioisostere for cyclohexyl or piperidinyl ethers, offering unique lipophilicity and metabolic stability profiles due to the sulfur atom. However, the presence of the thioether moiety introduces specific stability challenges—namely, susceptibility to oxidation—that distinguish it from its carbon or oxygen analogues.

Chemical Properties Table[2][3][4]

| Property | Data | Notes |

| IUPAC Name | 2-(Tetrahydro-2H-thiopyran-4-yloxy)ethanamine hydrochloride | |

| CAS Number | 2138232-46-7 | Verify with vendor COA |

| Formula | C₇H₁₅NOS[1][2] · HCl | |

| Molecular Weight | 213.73 g/mol (Salt) / 177.27 g/mol (Free Base) | |

| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol | Hygroscopic |

| pKa (Calc) | ~9.5 (Amine), ~ -4 (Thioether) | Amine is protonated at neutral pH |

| Appearance | White to off-white crystalline solid | May yellow upon oxidation |

Health, Safety, and Environment (HSE)

Hazard Identification

-

Skin/Eye Irritant: As a primary amine salt, it causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Respiratory Irritant: Dust inhalation may cause respiratory tract irritation (H335).[1][2][3][4]

-

Sensitizer: Potential for skin sensitization upon prolonged contact.[1][2]

Handling Precautions

-

Engineering Controls: Handle exclusively inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.[1]

-

Odor Control: While less volatile than thiols, thioethers can emit a "stench." All waste must be treated with bleach (sodium hypochlorite) prior to disposal to oxidize sulfur residuals.[1][2]

Stability & Storage Protocol

Critical Insight: The thioether sulfur is a "soft" nucleophile.[2] While stable under standard conditions, it is susceptible to oxidation to sulfoxide (+16 Da) and sulfone (+32 Da) forms if exposed to atmospheric oxygen in solution or strong oxidants.[1]

Protocol 3.1: Storage & Shelf-Life[1][2]

-

Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt protects the amine from absorbing atmospheric CO₂ (carbamate formation).[1][2]

-

Desiccation: The salt is hygroscopic.[1][2] Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrolysis and oxidation.

-

Solution State:

Experimental Protocols

Preparation of Free Base (In-Situ vs. Isolation)

Many reactions (e.g., reductive amination, nucleophilic substitution) require the amine to be nucleophilic (unprotonated).[1]

Option A: In-Situ Neutralization (Recommended) [1]

-

Use Case: Amide couplings, SNAr.

-

Method: Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) directly to the reaction mixture.[1]

-

Stoichiometry: Use 3.0 equivalents of base (1 eq to neutralize HCl, 1-2 eq to drive reaction).

Option B: Extractive Isolation (Use with Caution) [1]

-

Risk: The free base (MW 177) is moderately polar and may partition into the aqueous phase, leading to yield loss.

-

Protocol:

Protocol: Amide Coupling (HATU Method)[1]

This protocol couples the amine to a carboxylic acid (R-COOH) while preventing sulfur oxidation.[1][2]

Reagents:

Step-by-Step:

-

Activation: Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 mins under Argon.[1][2]

-

Addition: Add DIPEA, followed immediately by the amine HCl salt.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃, water, and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol: Reductive Amination

Coupling to an aldehyde/ketone.[1][2]

Reagents:

-

Amine HCl (1.2 eq)[1]

-

STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1]

-

DIPEA (1.0 eq - Critical to free the amine)[1]

-

AcOH (catalytic, 1-2 drops)[1]

Step-by-Step:

-

Mix Aldehyde, Amine HCl, and DIPEA in DCE. Stir 30 mins to form imine.

-

Stir at RT overnight.

-

Extraction: Extract with DCM.

Quality Control & Troubleshooting

Analytical Checkpoints

| Method | Observation | Interpretation |

| LCMS | M+1 (Target) | Pure compound.[1][2] |

| LCMS | M+17 (Target + 16) | Sulfoxide impurity. Indicates oxidation.[1][2] Check solvent quality (peroxides in ether/THF?). |

| 1H NMR | Shift of H-C-S protons | α-protons next to Sulfur (thiane ring) shift downfield (~2.6 ppm → ~2.9 ppm) upon oxidation.[1][2] |

Managing Sulfur Oxidation

If sulfoxide impurities are observed:

-

Degas Solvents: Sparge all reaction solvents with Argon for 15 mins.

-

Avoid Peroxides: Do not use old bottles of THF or Diethyl Ether.[1][2]

-

Reduction: If the product is oxidized, it can sometimes be rescued by treating with PPh3 (Triphenylphosphine) and I2 or mild reducing agents, though prevention is superior.

Visualization: Workflows

Diagram 1: Handling & Stability Logic

This flow illustrates the critical decision points to maintain the integrity of the thioether moiety.[2]

Caption: Workflow for handling thiane-amine salts to prevent hydrolysis and oxidation prior to synthesis.

Diagram 2: Reaction Decision Tree

Selecting the correct protocol based on the electrophile.

Caption: Decision matrix for synthetic transformations using 2-(Thian-4-yloxy)ethan-1-amine HCl.

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Thiane Derivatives. Retrieved October 26, 2025, from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (General reference for amine oxidation and protection).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(Prop-2-en-1-yloxy)ethan-1-amine | C5H11NO | CID 261273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of Thiane-Based Amine Compounds

Subject: Prevention of Sulfur Oxidation (S-Oxidation) in Heterocyclic Sulfide-Amines Ticket ID: #THIANE-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open / Guide

Executive Summary: The "Thiane-Amine Paradox"

Researchers working with thiane-based amines (six-membered sulfur heterocycles containing an amine group) face a unique stability challenge. You are managing two reactive centers:

-

The Sulfur Atom (Thiane): A soft nucleophile prone to electrophilic attack by oxygen species, leading to sulfoxides (

) and sulfones ( -

The Nitrogen Atom (Amine): A hard nucleophile/base that can catalyze autoxidation or form N-oxides.

The Core Problem: Standard laboratory protocols often introduce invisible oxidants (peroxides in ethers, active sites on silica gel) that selectively attack the sulfur atom before the amine, degrading your compound yield and purity.

This guide provides an autonomous, self-validating workflow to sequester these oxidation triggers.

Module 1: Solvent Hygiene (The Invisible Enemy)

Diagnosis: The most common cause of unexplained S-oxidation is the presence of hydroperoxides in etheral solvents (THF, Dioxane, Diethyl Ether). Standard distillation often fails to remove trace peroxides that are sufficient to oxidize sensitive sulfides.

The Protocol: Alumina Filtration (The "Zero-Peroxide" Standard)

Do not rely on sodium/benzophenone distillation alone for ultra-sensitive thianes.

Materials:

-

Basic Activated Alumina (Brockmann Grade I)

-

Glass column (approx. 2cm diameter)

-

Peroxide Test Strips (Quantofix or similar)

Step-by-Step Workflow:

-

Activation: Ensure alumina is activated (heated to 120°C for 4 hours if unsure of hydration state).

-

Packing: Pack a short column (5-10 cm height) with the dry alumina. Do not wet pack with the solvent yet.

-

Filtration: Pass your etheral solvent (THF/Dioxane) through the dry alumina column under weak nitrogen pressure or gravity.

-

Validation: Test the eluent with a peroxide strip. It must read 0 ppm .

-

Immediate Use: Use the solvent within 4 hours or store under Argon.

Visualization: The Oxidation Pathway & Prevention

The following diagram illustrates how environmental factors trigger S-oxidation and where intervention (Alumina) blocks the pathway.

Caption: Figure 1.[5] Mechanism of solvent-induced peroxide attack and the Alumina Scrubbing intervention point.

Module 2: Purification (The Silica Trap)

Diagnosis: Silica gel is slightly acidic and possesses active surface hydroxyls. For thiane-amines, silica chromatography often results in:

-

Tailing/Streaking: Due to amine interaction with silanols.

-

On-Column Oxidation: The large surface area exposes the sulfide to adsorbed oxygen and acidic sites, accelerating S-oxidation.

The Protocol: The "Neutralized" Workup

Recommendation: Switch to Neutral Alumina stationary phase if possible. If Silica is mandatory, follow this doping protocol.

Step-by-Step Workflow:

-

Eluent Preparation: Pre-treat your mobile phase (e.g., DCM/MeOH) with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

-

Slurry Packing: Slurry the silica gel in the TEA-doped solvent. Let it sit for 15 minutes.

-

Degassing: Sparge the mobile phase with Nitrogen for 10 minutes prior to the run.

-

Speed: Run the column fast (Flash chromatography). Do not leave the compound on the column overnight.

Module 3: Storage & Formulation (Long-Term Stability)

Diagnosis: Free-base thiane amines are oils or low-melting solids that oxidize slowly upon air contact.

The Protocol: Salt Formation Strategy

Protonating the amine does not directly "protect" the sulfur lone pair electronically (as they are separated by carbons), but it significantly enhances physical stability by converting an oil into a crystalline lattice, which is less permeable to oxygen.

Data Comparison: Stability at 25°C (Ambient Air)

| Form | Physical State | Purity after 30 Days | Purity after 90 Days | Recommendation |

| Free Base | Viscous Oil | 92% (Sulfoxide detected) | 81% (Significant degradation) | Avoid |

| HCl Salt | Crystalline Solid | >99% | 98% | Preferred |

| Fumarate | Crystalline Solid | >99% | >99% | Excellent |

Note: Fumarate salts are often non-hygroscopic, adding a second layer of protection against moisture-mediated oxidation.

Decision Logic: Purification & Storage

Use the following logic gate to determine your downstream processing.

Caption: Figure 2.[6] Decision tree for purification and storage to minimize oxidation risk.

Frequently Asked Questions (Troubleshooting)

Q1: I already have some sulfoxide impurity (approx. 5-10%). Can I salvage the batch?

A: Yes, but purification is difficult because sulfoxides are very polar. A chemical reduction "rescue" is possible using Ammonium Iodide (

-

Warning: Do not use harsh reducing agents like

if you have other reducible groups.

Q2: Can I use DMSO as a solvent for my reaction? A: Absolutely not. DMSO is an oxidant (Swern oxidation reagent). Under certain conditions (activators, heat), DMSO can transfer oxygen to your sulfide. Stick to degassed DMF, Acetonitrile, or Toluene.

Q3: My compound turns yellow on the shelf. Is this oxidation? A: Likely yes. Sulfoxides are often colorless, but if the amine oxidizes to an N-oxide or if further degradation to conjugated species occurs, yellowing is common. Check by LC-MS. If the mass is M+16, you have mono-oxidation (Sulfoxide or N-oxide). If M+32, it is the Sulfone.

Q4: Why do you recommend Fumarate salts over HCl? A: While HCl is standard, it is hygroscopic (attracts water). Water facilitates proton transfer and can dissolve oxygen, accelerating degradation. Fumaric acid often forms non-hygroscopic, high-melting salts that "lock" the molecule in a stable lattice, impervious to atmospheric moisture and oxygen.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for peroxide removal using Alumina).

-

Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[7] Tetrahedron, 42(20), 5459-5495. (Mechanistic review of sulfide oxidation susceptibility).

- Drabowicz, J., et al. (2000). Oxidation of Sulfides to Sulfoxides. In Organic Sulphur Chemistry.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Safety protocols for Peroxides).

-

Vertex/Google Search Grounding. (2025). Silica Gel Induced Oxidation of Sulfides.

Sources

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. akrochem.com [akrochem.com]

- 4. column-chromatography.com [column-chromatography.com]

- 5. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]

- 6. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. digitalcommons.wcupa.edu [digitalcommons.wcupa.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]

Technical Support Center: Resolving Hygroscopic Challenges with Amine Hydrochloride Salts

Welcome to the technical support center for handling hygroscopic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture uptake in their active pharmaceutical ingredients (APIs). Here, we will explore the root causes of hygroscopicity in these common salts and provide a structured, in-depth approach to troubleshooting and mitigation, grounded in scientific principles and practical experience.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental concepts of hygroscopicity and its particular relevance to amine hydrochloride salts.

Q1: What is hygroscopicity, and why are amine hydrochloride salts particularly susceptible?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] Amine hydrochloride salts, a common form for basic drug molecules to improve solubility and stability, are often hygroscopic due to the high polarity and strong hydrogen bonding capacity of the chloride ion and the protonated amine.[2][3] The presence of these ions in the crystal lattice can create a strong affinity for water molecules, leading to moisture absorption that can significantly impact the material's physical and chemical properties.[3] This can manifest as caking, deliquescence, or degradation, posing significant challenges during manufacturing, storage, and formulation.[1]

Q2: How is the degree of hygroscopicity officially classified?

A: The European Pharmacopoeia (Ph. Eur.) provides a widely used classification system for hygroscopicity based on the percentage weight gain of a substance after 24 hours of storage at 25°C and 80% relative humidity (RH).[4][5] This standardized approach allows for a consistent way to categorize and communicate the hygroscopic nature of a material.[4]

Table 1: European Pharmacopoeia Hygroscopicity Classification [4][5][6]

| Classification | Weight Gain (% w/w) | Description |

| Non-hygroscopic | ≤ 0.12% | Essentially no moisture uptake. |

| Slightly hygroscopic | > 0.12% and < 2% | Minor moisture uptake, may require controlled storage. |

| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake, requires careful handling and storage. |

| Very hygroscopic | ≥ 15% | Substantial moisture uptake, often leading to deliquescence. |

Q3: What is the difference between hygroscopicity, deliquescence, and efflorescence?

A: These terms all describe interactions with atmospheric moisture but represent distinct phenomena:

-

Hygroscopicity: The general tendency of a solid to absorb moisture from the air.[7] The material may become damp or sticky but does not necessarily dissolve.[7]

-

Deliquescence: An extreme form of hygroscopicity where a substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.[7][8][9] This occurs when the vapor pressure of the resulting saturated solution is less than the partial pressure of water in the surrounding air.[8]

-

Efflorescence: The spontaneous loss of water from a hydrated salt when exposed to the air.[7] This happens when the vapor pressure of the hydrate is greater than the partial pressure of water in the atmosphere.[10]

Section 2: Troubleshooting and Mitigation Guide

This section provides a structured approach to identifying, characterizing, and resolving hygroscopicity-related issues encountered during research and development.

Problem Characterization

Q4: My amine HCl powder is clumping, caking, or even liquefying. How do I confirm hygroscopicity is the cause and quantify it?

A: Visual changes like clumping, caking, or liquefaction are strong indicators of a hygroscopicity issue. To systematically diagnose and quantify the problem, a tiered approach is recommended.

dot

Caption: Troubleshooting Decision Tree for Hygroscopicity.

The primary tool for in-depth characterization is Dynamic Vapor Sorption (DVS) .[11][12] DVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidity levels at a constant temperature.[12] This provides a detailed moisture sorption-desorption isotherm, which can reveal:

-

The degree of hygroscopicity: The total amount of moisture absorbed.

-

Critical Relative Humidity (CRH): The specific humidity level at which the material begins to rapidly absorb significant amounts of moisture. This is a crucial parameter for determining safe handling and storage conditions.[12]

-

Hysteresis: Differences between the sorption and desorption curves, which can indicate structural changes in the material, such as hydrate formation or amorphization.[12]

-

Reversibility: Whether the moisture uptake is reversible upon drying, or if it causes a permanent change to the material.[13]

Solid-State Mitigation Strategies

Q5: Can I solve the hygroscopicity problem by finding a different crystalline form (polymorph) of the same salt?

A: Yes, this is a viable and often pursued strategy. Polymorphs are different crystalline arrangements of the same molecule, and these different arrangements can have distinct physicochemical properties, including hygroscopicity.[14] A more stable polymorph with a more tightly packed crystal lattice may offer fewer sites for water molecules to interact with, thus reducing its hygroscopic tendencies.[15][16] A comprehensive polymorph screen is a critical step in early drug development to identify the most stable and least hygroscopic form of your amine hydrochloride salt.

Q6: When should I consider forming a different salt or a co-crystal?

A: If a suitable polymorph of the hydrochloride salt cannot be found, exploring alternative salt forms or co-crystals is the next logical step.[17][18]

-

Alternative Salts: Forming a salt with a different counter-ion (e.g., mesylate, tosylate, sulfate) can dramatically alter the hygroscopicity.[18][19] The choice of counter-ion should be guided by a rational selection process that considers factors like pKa, solubility, and the known properties of the counter-ion itself.[17]

-

Co-crystals: A co-crystal is a multi-component crystal where the API and a co-former (a benign molecule, often from the GRAS list) are held together by non-ionic interactions, like hydrogen bonds.[20][21] Co-crystallization is an increasingly popular strategy to improve the physical properties of an API, including reducing hygroscopicity, without altering its intrinsic solubility in the same way a salt does.[22][23][24] This can be particularly advantageous for APIs where salt formation leads to other undesirable properties.[20]

dot

Caption: Protective Mechanisms of Excipients in a Tablet.

Section 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Guide to Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines a typical DVS experiment for characterizing the hygroscopicity of an amine hydrochloride salt.

Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) of a sample.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) Analyzer [25]

-

Microbalance (integrated into DVS)

-

Sample pans

-

Nitrogen gas (for dry gas stream)

-

Deionized water (for saturated vapor stream)

-

The amine hydrochloride salt sample (approx. 10-20 mg)

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a pre-tared DVS sample pan.

-

Initial Drying/Equilibration: Place the sample in the DVS instrument. Start the experiment by equilibrating the sample at 0% RH at 25°C until a stable mass is achieved (defined by a low dm/dt , e.g., <0.002% change in mass per minute). This establishes the dry mass of the sample.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner. A typical sequence would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH. [13]

-

At each step, the instrument will hold the RH constant until the sample mass equilibrates.

-

-

Desorption Phase: After reaching the maximum RH (e.g., 90%), program the instrument to decrease the humidity in the reverse sequence back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis:

-

Plot the percentage change in mass (y-axis) versus the relative humidity (x-axis).

-

The resulting graph is the moisture sorption-desorption isotherm.

-

Identify the CRH as the point on the sorption curve where a sharp, significant increase in mass occurs.

-

Compare the sorption and desorption curves to identify any hysteresis.

-

Calculate the final mass at the end of the desorption phase to determine if the moisture uptake was reversible.

-

References

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. [Link]

-

The Importance of Excipients in Drugs. Open Access Journals. [Link]

-

Efflorescent, Hygroscopic, and Deliquescent powders. (2023). Pharmacy Infoline. [Link]

-

How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025). Adroit Pharmachem. [Link]

-

Classification of Hygroscopicity. (2024). Pharma Growth Hub. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). ResearchGate. [Link]

-

The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon. [Link]

-

DVS Application Note 101. Jenck. [Link]

-

The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

-

Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). National Institutes of Health (NIH). [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). MDPI. [Link]

-

Hygroscopicity Vs Efflorescent Vs Deliquescent. (2025). YouTube. [Link]

-

salt selection in pharmaceutical product development. Slideshare. [Link]

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). National Institutes of Health (NIH). [Link]

-

Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

-

Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2011). National Institutes of Health (NIH). [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). SciSpace. [Link]

-

Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. (2023). Labcompare. [Link]

-

Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025). AAPS PharmSciTech. [Link]

-

Toltrazuril Polymorphs and the Effect on Hygroscopicity and Dissolution Rate. (2024). ACS Publications. [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). ACS Publications. [Link]

-

Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

-

Hygroscopicity of Hydrochloride Salts: Case of Berberine Chloride, Palmatine Chloride, and Adiphenine Hydrochloride. (2023). Semantic Scholar. [Link]

-

Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. (2024). Surface Measurement Systems. [Link]

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). ResearchGate. [Link]

-

Hygroscopy. Wikipedia. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (2018). ResearchGate. [Link]

-

Difference Between Hygroscopic and Deliquescent. (2015). Pediaa.Com. [Link]

-

Dynamic Vapor Sorption. SK pharmteco. [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (2018). RSC Publishing. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). MDPI. [Link]

-

Polymorphism. University of Arizona. [Link]

-

Deliquescence in Chemistry: Meaning, Examples & Applications. Vedantu. [Link]

-

Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2012). Purdue e-Pubs. [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

-

Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024). ACS Publications. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. public.jenck.com [public.jenck.com]

- 7. pharmacyinfoline.com [pharmacyinfoline.com]

- 8. Hygroscopy - Wikipedia [en.wikipedia.org]

- 9. differencebetween.com [differencebetween.com]

- 10. m.youtube.com [m.youtube.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. skpharmteco.com [skpharmteco.com]

- 13. tainstruments.com [tainstruments.com]

- 14. scispace.com [scispace.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmtech.com [pharmtech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ptacts.uspto.gov [ptacts.uspto.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pharmaexcipients.com [pharmaexcipients.com]

Validation & Comparative

Comprehensive Characterization Guide: 2-(Thian-4-yloxy)ethan-1-amine HCl

Executive Summary & Chemical Profile

This guide provides a technical roadmap for the characterization of 2-(Thian-4-yloxy)ethan-1-amine Hydrochloride , a critical heterocyclic building block used in medicinal chemistry for introducing polarity-balanced linkers.

Unlike standard aliphatic amines, this compound features a thiane (tetrahydrothiopyran) ring coupled to an ethylamine tail via an ether linkage. This specific architecture presents unique analytical challenges: the sulfur atom introduces lipophilicity and oxidation potential, while the primary amine creates peak tailing issues on standard C18 phases.

Chemical Identity

| Property | Detail |

| Compound Name | This compound |

| CAS Number | Not widely listed (Custom Synthesis Category) |

| Formula (Free Base) | C |

| Exact Mass | 162.0947 Da |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| pKa (Predicted) | ~9.5 (Primary Amine) |

Comparative Analysis: Method Performance

To ensure data integrity, we compared three distinct chromatographic approaches. This section serves as a decision matrix for researchers choosing a separation strategy.

Performance Matrix: C18 vs. HILIC vs. Polar-Embedded

Objective evaluation of retention stability and peak symmetry.

| Feature | Method A: Standard C18 | Method B: HILIC (Recommended) | Method C: Polar-Embedded C18 |

| Stationary Phase | C18 (End-capped) | Silica / Amide | C18 with polar group |

| Mobile Phase | Water/ACN + 0.1% Formic | ACN/Water + 10mM NH | Water/MeOH + 0.05% TFA |

| Retention ( | Low (< 1.0) . Analyte elutes near void volume due to amine polarity. | High (> 3.0) . Excellent retention of polar amine. | Moderate (1.5 - 2.5) . Balanced retention. |

| Peak Shape | Poor . Significant tailing due to silanol interactions. | Excellent . Sharp, symmetrical peaks. | Good . Reduced tailing. |

| MS Sensitivity | Moderate. Ion suppression likely near void. | High . High organic % enhances desolvation. | Moderate. TFA suppresses signal.[1] |

| Suitability | Not Recommended for purity assay. | Gold Standard for polar impurity profiling. | Alternative for routine QC. |

Structural Analog Comparison

Differentiation from common oxygen-analogs (Oxane derivatives).

| Parameter | Thiane Analog (Target) | Oxane Analog (Impurity/Reference) |

| Structure | Sulfur in ring (C | Oxygen in ring (C |

| Mass ( | 162.0947 | 146.1176 |

| Isotopic Pattern | Distinct | Standard C/H/N/O pattern |

| Oxidation Risk | High (Sulfoxide formation +16 Da) | Low (Stable) |

Experimental Protocols

Optimized LC-MS Conditions (Method B - HILIC)

This protocol is validated for separating the parent amine from potential sulfoxide impurities and synthesis byproducts.

Chromatography (UHPLC):

-

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

-

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1.0 µL.

Mobile Phases:

-

MP A: 95:5 Water/Acetonitrile + 10 mM Ammonium Acetate (pH 9.0 adjusted with NH

OH). Note: High pH improves amine peak shape in HILIC. -

MP B: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate.

Gradient Table:

| Time (min) | % MP B | Event |

|---|---|---|

| 0.00 | 95 | Initial Hold |

| 1.00 | 95 | Start Gradient |

| 6.00 | 50 | Elution of Amine |

| 7.00 | 50 | Wash |

| 7.10 | 95 | Re-equilibration |

| 10.00 | 95 | End Run |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (Optimized for molecular ion survival).

-

Desolvation Temp: 450°C.

-

Scan Range: 50–500 m/z.

Visualization of Analytical Workflow

Caption: Figure 1. Optimized HILIC-MS workflow ensuring retention of the polar amine tail while maintaining solubility.

Data Interpretation & Fragmentation Logic[2]

Mass Spectrum Analysis

The mass spectrum of 2-(Thian-4-yloxy)ethan-1-amine is dominated by the protonated molecular ion due to the high basicity of the primary amine.

-

Base Peak: m/z 162.1 (

) -

Isotope Signature: Look for the

peak at m/z 164.1. The presence of Sulfur-34 gives this peak a relative abundance of ~4.5%, confirming the presence of the thiane ring.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for distinguishing the product from isobaric impurities.

-

Loss of Ammonia (-17 Da): Characteristic of primary amines.

-

Ether Cleavage: Breaks the bond between the thiane ring and the ethylamine chain.

-

Generates Thian-4-yl cation (m/z 101.0) or the ethylamine fragment.

-

-

Ring Fragmentation: The thiane ring can lose ethylene (C

H

Fragmentation Diagram

Caption: Figure 2. Proposed ESI+ fragmentation pathway. The m/z 101.0 ion is diagnostic for the intact thiane ring.

References

-

Dolan, J. W. (2010). HILIC for Polar Compounds. LCGC North America.

-

Holčapek, M., et al. (2012). Mass Spectrometry of Heterocyclic Compounds. Wiley Series on Mass Spectrometry.

-

McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A.

-

PubChem. (2025).[2][3] Compound Summary: 2-(Oxan-4-yl)ethan-1-amine (Analog Comparison). National Library of Medicine.

Sources

A Comparative Guide to the FTIR Spectral Interpretation of 2-(Thian-4-yloxy)ethan-1-amine Hydrochloride

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(Thian-4-yloxy)ethan-1-amine hydrochloride. As a molecule incorporating a primary amine salt, an ether linkage, and a thioether within a saturated heterocyclic system, its FTIR spectrum presents a unique fingerprint rich with diagnostic information. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the key vibrational modes. By comparing its spectrum with those of structurally related alternatives—thiane, ethanolamine, and cyclohexylamine hydrochloride—we delineate the specific spectral features that enable unambiguous identification and characterization. An experimental protocol for sample preparation using the potassium bromide (KBr) pellet method is also provided, grounding the spectral interpretation in sound laboratory practice.

Structural and Functional Group Analysis

To interpret the FTIR spectrum of this compound, we must first dissect its molecular structure into its constituent functional groups, each contributing characteristic vibrations.

The molecule comprises:

-

A Primary Amine Hydrochloride (-NH₃⁺Cl⁻): The protonation of the primary amine group creates an ammonium salt. This is the most polar feature of the molecule and is expected to produce very broad and intense absorptions due to strong hydrogen bonding and its ionic nature.[1]

-

An Aliphatic Ether (C-O-C): The linkage between the thiane ring and the ethanamine moiety is a saturated ether. This group is known for a strong, characteristic C-O-C asymmetric stretching vibration.[2][3]

-

A Thioether (C-S-C): The thiane ring is a saturated sulfide. The C-S stretching vibration is typically weak and falls in the low-wavenumber fingerprint region, making it less diagnostically prominent but still a feature of the molecule.[4]

-

Saturated Aliphatic Chains (-CH₂-): The methylene groups in the thiane ring and the ethyl chain will produce characteristic C-H stretching and bending vibrations.

Caption: Molecular structure of this compound.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

The KBr pellet method is a fundamental technique for obtaining high-quality FTIR spectra of solid samples.[5] The principle relies on dispersing the analyte in an IR-transparent matrix (KBr) and compressing it into a thin, transparent disc.

Methodology:

-

Material Preparation (The Causality of Dryness): Potassium Bromide (KBr) is hygroscopic and readily absorbs atmospheric moisture.[6][7] Water exhibits a very strong, broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹, which can obscure key spectral features of the analyte.[7]

-

Action: Dry spectroscopy-grade KBr in an oven at ~110°C for at least 4 hours. Store in a desiccator until use.

-

Rationale: This step is critical to eliminate interfering water peaks and ensure spectral integrity.

-

-

Sample Grinding and Mixing: Proper sample dispersion is essential to minimize light scattering (the Christiansen effect) and obtain sharp, well-resolved peaks.

-

Action: In an agate mortar, place ~1-2 mg of the this compound sample. Grind with a pestle until it forms a fine, glossy powder.

-

Action: Add ~100-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample for 1-2 minutes until a homogenous mixture is achieved. The goal is to coat the KBr particles with the sample, not to extensively grind the KBr itself.[7]

-

Rationale: A sample concentration of 0.2-1% is ideal.[8] Too high a concentration leads to total absorption (flattened peaks), while too low a concentration results in a poor signal-to-noise ratio.

-

-

Pellet Formation:

-

Action: Transfer the mixture to a pellet-forming die. Distribute the powder evenly.

-

Action: Place the die into a hydraulic press. Apply pressure gradually to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[7]

-

Rationale: Holding the pressure helps remove trapped air, which can cause scattering and reduce pellet transparency.

-

-

Spectral Acquisition:

-

Action: Carefully remove the transparent or semi-transparent KBr pellet from the die and place it in the spectrometer's sample holder.

-

Action: Collect a background spectrum of the empty sample compartment first.

-

Action: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

-

Detailed FTIR Peak Interpretation

The FTIR spectrum of this compound can be divided into several key regions:

-

3300-2500 cm⁻¹ (N-H and C-H Stretching Region):

-

~3200-2800 cm⁻¹: The most prominent feature in this region is an extremely broad and intense envelope of peaks originating from the N-H stretching vibrations of the primary ammonium group (-NH₃⁺).[1] The breadth is a direct result of strong intermolecular hydrogen bonding and the ionic character of the salt.

-

~2950-2850 cm⁻¹: Superimposed on this broad ammonium stretch, several sharper, medium-intensity peaks will appear. These are assigned to the asymmetric and symmetric C-H stretching vibrations of the numerous methylene (-CH₂-) groups in the thiane ring and ethyl chain.[9]

-

-

1650-1450 cm⁻¹ (N-H Bending Region):

-

~1625-1560 cm⁻¹: A medium to strong band in this area corresponds to the asymmetric N-H bending vibration of the -NH₃⁺ group.[1]

-

~1550-1500 cm⁻¹: A second, often slightly weaker, band is assigned to the symmetric N-H bending vibration of the -NH₃⁺ group.[1] The presence of these two distinct bands is highly characteristic of a primary amine salt.

-

-

< 1500 cm⁻¹ (The Fingerprint Region): This region contains a wealth of structural information from complex bending and stretching vibrations.

-

~1470-1440 cm⁻¹: Scissoring and bending vibrations of the -CH₂- groups.

-

~1140-1070 cm⁻¹: A strong, sharp peak is expected here, which is highly diagnostic for the asymmetric C-O-C stretching of the saturated ether linkage.[2][3] This peak is a key identifier for the molecule.

-

~1250-1020 cm⁻¹: The C-N stretching vibration of the aliphatic amine salt is expected in this range.[10] It may overlap with other vibrations but contributes to the complexity of this region.

-

~710-650 cm⁻¹: A weak absorption corresponding to the C-S stretching of the thioether group in the thiane ring is anticipated here.[4] This peak can be difficult to assign definitively due to its low intensity and position in a crowded spectral region.

-

Comparative Spectral Analysis

To highlight the unique spectral fingerprint of this compound, we compare its expected peaks with those of key structural analogues.

| Vibrational Mode | 2-(Thian-4-yloxy)ethan-1-amine HCl | Thiane [11][12] | Ethanolamine [13][14][15] | Cyclohexylamine HCl [1] | Key Differentiating Feature |

| O-H Stretch | Absent | Absent | Broad, ~3350 cm⁻¹ | Absent | Presence indicates a hydroxyl group, absent in the target molecule. |

| N-H Stretch (Free Amine) | Absent | Absent | Two peaks, ~3350 & 3280 cm⁻¹ | Absent | The target molecule has a protonated amine (-NH₃⁺), not a free amine (-NH₂). |

| -NH₃⁺ Stretch | Very Broad, Strong, ~3200-2800 cm⁻¹ | Absent | Absent | Very Broad, Strong, ~3200-2800 cm⁻¹ | Confirms the presence of an amine salt. |

| C-H Stretch | Medium, ~2950-2850 cm⁻¹ | Medium, ~2950-2850 cm⁻¹ | Medium, ~2940-2860 cm⁻¹ | Medium, ~2950-2850 cm⁻¹ | Present in all, not a primary differentiator. |

| -NH₃⁺ Bending | Two bands, ~1600 & ~1520 cm⁻¹ | Absent | Absent | Two bands, ~1600 & ~1520 cm⁻¹ | Confirms a primary amine salt. |

| N-H Bending (Free Amine) | Absent | Absent | Broad, ~1600 cm⁻¹ | Absent | Differentiates from free primary amines. |

| C-O-C Stretch (Ether) | Strong, Sharp, ~1140-1070 cm⁻¹ | Absent | Absent | Absent | Crucial diagnostic peak. Its presence with amine salt peaks is unique to the target. |

| C-O Stretch (Alcohol) | Absent | Absent | Strong, ~1074 cm⁻¹[13] | Absent | Differentiates ether from alcohol C-O bond. |

| C-S Stretch | Weak, ~710-650 cm⁻¹ | Weak, ~710-650 cm⁻¹ | Absent | Absent | Confirms the presence of the thiane ring. |

Discussion:

-

Distinguishing from Thiane: While both compounds will show aliphatic C-H stretches and a weak C-S stretch, this compound is immediately identified by the intense, broad -NH₃⁺ stretching envelope and the strong C-O-C ether peak, both of which are absent in thiane.

-

Distinguishing from Ethanolamine: Ethanolamine is a free primary amine and an alcohol. Its spectrum is dominated by a broad O-H stretch and two sharper N-H stretching peaks for the -NH₂ group.[13][14][15] The target compound lacks the O-H stretch and instead shows the characteristic broad absorption of an -NH₃⁺ group. Furthermore, the C-O stretch in ethanolamine is from a primary alcohol, while the target has a distinct ether C-O-C stretch.

-

Distinguishing from Cyclohexylamine Hydrochloride: This compound is an excellent comparison for the amine salt functionality. It will show the same characteristic broad -NH₃⁺ stretch and the two -NH₃⁺ bending vibrations.[1] However, it will completely lack the strong, sharp C-O-C ether stretch around 1100 cm⁻¹ and the weak C-S stretch. The presence of the ether peak is the definitive feature that differentiates the target molecule.

Conclusion

The FTIR spectrum of this compound is definitively characterized by a combination of three key features:

-

A very broad and intense absorption band from 3200-2800 cm⁻¹, indicative of the -NH₃⁺ stretching in an amine salt.

-

Two distinct N-H bending vibrations around 1600 cm⁻¹ and 1520 cm⁻¹, confirming the primary nature of the amine salt.

-

A strong, sharp absorption peak in the 1140-1070 cm⁻¹ range, which is the hallmark of the C-O-C ether linkage.

While other peaks such as C-H and C-S stretches are present and consistent with the structure, it is the simultaneous observation of these three features that provides an unambiguous spectral fingerprint for the molecule, allowing for its clear differentiation from precursors, isomers, and other related compounds.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (2026, January). Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. Retrieved from [Link]

-